3,6-Dioxabicyclo[3.1.0]hexane
Overview
Description
3,6-Dioxabicyclo[3.1.0]hexane is a bicyclic organic compound characterized by the presence of two oxygen atoms embedded within a hexane ring structure. This compound is part of a broader class of bicyclic molecules that have been studied for their diverse biological activities and potential applications in various fields, including pharmaceuticals, materials science, and catalysis .
Synthesis Analysis
The synthesis of related bicyclic structures often involves the use of amino acids or their analogues as starting materials. For example, the synthesis of 6-substituted 1,5-diazabicyclo[3.1.0]hexanes and 7-substituted 1,6-diazabicyclo[4.1.0]heptanes has been achieved through the condensation of N-monohalotrimethylene- and N-monohalotetramethylenediamines with carbonyl compounds in the presence of bases . Although the synthesis of 3,6-dioxabicyclo[3.1.0]hexane itself is not explicitly detailed in the provided papers, similar methodologies could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of 3,6-dioxabicyclo[3.1.0]hexane has been investigated using microwave spectroscopy, revealing that the compound adopts a boat conformation as the most stable ring structure . This conformation is consistent with other bicyclic systems, such as 6,6′-bis(1,5-diazabicyclo[3.1.0]hexane), which also prefer a boat conformation according to X-ray diffraction data .
Chemical Reactions Analysis
Bicyclic compounds similar to 3,6-dioxabicyclo[3.1.0]hexane can undergo various chemical reactions. For instance, the cyano moiety in related azabicyclohexane carbonitriles can be removed reductively, with the reaction outcome depending on the choice of alkali metal and conditions, leading to either retention or inversion of configuration . Additionally, electrophilic cyclization has been used to synthesize dioxabicyclooctanes and dioxabicyclodecenes from dimethylene hexanediols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,6-dioxabicyclo[3.1.0]hexane have been characterized through spectroscopic methods. The microwave spectrum provided rotational constants and dipole moment components, which are indicative of the molecule's geometry and polarity . The dipole moment, in particular, is a critical property that influences the compound's interactions with other molecules and its behavior in different environments.
Scientific Research Applications
1. Application as a Promoter for Gas Hydrates
- Summary of the Application: 3,6-Dioxabicyclo[3.1.0]hexane, also known as ETHF, is used as a promoter for gas hydrates. It is one of the three oxabicyclic compounds investigated for this purpose .
- Methods of Application: The study involved the use of powder X-ray diffraction (PXRD) and synchrotron high-resolution powder diffraction (HRPD) to identify the type of hydrates formed with ETHF . Solid-state 13C NMR and Raman spectra were also used to determine the accommodation of CH4 molecules in the hydrates .
- Results: All CH4 hydrates formed with ETHF were identified to be sII (Fd-3m) hydrates with corresponding lattice parameters of 17.195 Å . It was demonstrated that CH4 molecules are accommodated in the sII-S cages . The thermodynamic stability of each LGM + CH4 (and N2) hydrate system was remarkably improved compared to that of the simple CH4 (and N2) hydrate .
2. Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands
- Summary of the Application: Bicyclo[3.1.0]hexane-based nucleosides, which include 3,6-Dioxabicyclo[3.1.0]hexane, were synthesized and evaluated for their P1 receptor affinities in radioligand binding studies . The adenosine A3 receptor is a promising target for treating and diagnosing inflammation and cancer .
- Methods of Application: The study focused on modifications at 1-, 2-, and 6-positions of the purine ring and variations of the 5’-position at the bicyclo[3.1.0]hexane moiety . The synthesized compounds were then evaluated in radioligand binding studies .
- Results: The most potent derivative displayed moderate A3AR affinity (Ki of 0.38 μM) and high A3R selectivity . A subset of compounds varied at 5’-position was further evaluated in functional P2Y1R assays, displaying no off-target activity .
Safety And Hazards
properties
IUPAC Name |
3,6-dioxabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-4(6-3)2-5-1/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUTZIYTEUMXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951187 | |
Record name | 3,6-Dioxabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dioxabicyclo[3.1.0]hexane | |
CAS RN |
285-69-8 | |
Record name | 3,6-Dioxabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dioxabicyclo(3.1.0)hexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,6-Dioxabicyclo[3.1.0]hexane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dioxabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dioxabicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.461 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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